molecular formula C10H16N2OS B13251316 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13251316
M. Wt: 212.31 g/mol
InChI Key: MVSMTRAVBSQAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol is a cyclohexanol derivative functionalized with a thiazole-containing substituent at the 4-position of the cyclohexane ring. The compound features a secondary amine linkage between the thiazole methyl group and the cyclohexanol backbone, conferring both hydrophilic (hydroxyl group) and hydrophobic (thiazole ring) properties. Thiazole derivatives are of significant interest in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and intermediates in drug discovery .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

4-(1,3-thiazol-5-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2OS/c13-9-3-1-8(2-4-9)12-6-10-5-11-7-14-10/h5,7-9,12-13H,1-4,6H2

InChI Key

MVSMTRAVBSQAPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=CN=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiazole derivatives under specific conditions. One common method includes the use of thiazole-5-carbaldehyde and cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

  • Positional Isomerism: The placement of the amino-thiazolylmethyl group on the cyclohexanol ring (C2, C4, or C1) significantly impacts molecular geometry and electronic distribution. For instance, the C4-substituted target compound may exhibit enhanced conformational flexibility compared to the sterically constrained C1-analogue .
  • Hybrid Scaffolds : The imidazole-pyridine hybrid in the trans-4-substituted analogue (compound 48g) demonstrates how heterocyclic extensions can modulate bioactivity, such as kinase selectivity .

Pharmacological and Physicochemical Properties

  • Solubility: The hydroxyl group in all analogues enhances aqueous solubility compared to non-polar thiazole derivatives. However, the C1-substituted compound’s additional methylene group may reduce polarity slightly .
  • Bioactivity: While direct data for the target compound are lacking, the imidazole-pyridine hybrid (compound 48g) exhibits p38α mitogen-activated protein kinase (MAPK) inhibition, highlighting the importance of heterocyclic moieties in target engagement . Thiazole derivatives are known for antimicrobial and anti-inflammatory properties, which may extend to the target compound .

Biological Activity

The compound 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol (CAS No. 1343818-98-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a cyclohexanol structure with a thiazole moiety, which is known to contribute to various pharmacological effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol is C10H16N2OSC_{10}H_{16}N_{2}OS, and its molecular weight is 212.31 g/mol. The structural features include:

  • Cyclohexanol Backbone : Provides a stable framework.
  • Thiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur, which is pivotal for its biological activity.

Structural Representation

FeatureDescription
Molecular FormulaC10H16N2OSC_{10}H_{16}N_{2}OS
Molecular Weight212.31 g/mol
Thiazole MoietyPresent in the side chain

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol exhibit significant activity against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds often fall within the range of 10–50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazoles are also recognized for their anticancer potential. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms:

  • IC50 Values : Some thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL in cancer cell lines, indicating potent cytotoxicity .

Case Study: Cytotoxic Activity

A study investigated the cytotoxic effects of a series of thiazole derivatives on human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that modifications in the thiazole ring significantly influenced the cytotoxic activity, with certain substitutions enhancing efficacy .

The mechanism by which 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Thiazoles can act as enzyme inhibitors, impacting metabolic pathways crucial for pathogen survival.
  • Interaction with DNA : Some thiazole derivatives intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleContains a thiazole ringAntimicrobial and anticancer properties
BenzothiazoleSimilar heterocyclic structureAntimicrobial and anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.